molecular formula C10H11NO4 B13408128 1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate CAS No. 885519-04-0

1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate

Cat. No.: B13408128
CAS No.: 885519-04-0
M. Wt: 209.20 g/mol
InChI Key: POPOVTPAFRHTMJ-UHFFFAOYSA-N
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Description

1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between pyrrole aldehydes and organic CH acids . This reaction typically requires a base catalyst and is carried out under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce N-substituted pyrrole derivatives .

Scientific Research Applications

1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

885519-04-0

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-ethoxycarbonyl-3-(1H-pyrrol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)8(9(12)13)6-7-4-3-5-11-7/h3-6,11H,2H2,1H3,(H,12,13)

InChI Key

POPOVTPAFRHTMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CN1)C(=O)O

Origin of Product

United States

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